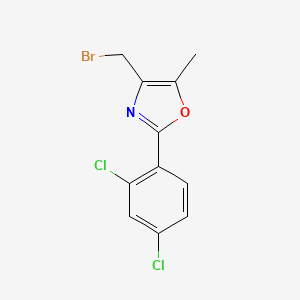![molecular formula C11H14Cl2O B14201339 [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene CAS No. 918903-45-4](/img/structure/B14201339.png)
[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a dichloromethoxy group and a methylpropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene typically involves the reaction of benzene with dichloromethane and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including chlorination and alkylation, to introduce the dichloromethoxy and methylpropan-2-yl groups onto the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the dichloromethoxy group to a methoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetone, mild heating.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methoxy-substituted benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including solvents, coatings, and polymers. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene involves its interaction with specific molecular targets and pathways. The dichloromethoxy group can participate in electrophilic aromatic substitution reactions, while the methylpropan-2-yl group can influence the compound’s steric and electronic properties. These interactions can modulate the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
[1-(Chloromethoxy)-2-methylpropan-2-yl]benzene: Similar structure but with one less chlorine atom.
[1-(Methoxy)-2-methylpropan-2-yl]benzene: Similar structure but with no chlorine atoms.
[1-(Dichloromethoxy)-2-ethylpropan-2-yl]benzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene is unique due to the presence of both dichloromethoxy and methylpropan-2-yl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918903-45-4 |
|---|---|
Molekularformel |
C11H14Cl2O |
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
[1-(dichloromethoxy)-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,8-14-10(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
HFMQETIEWGMCSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(Cl)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


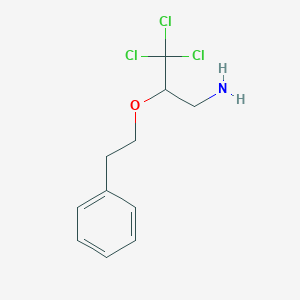
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
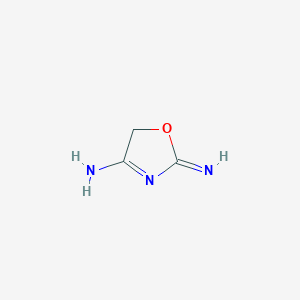
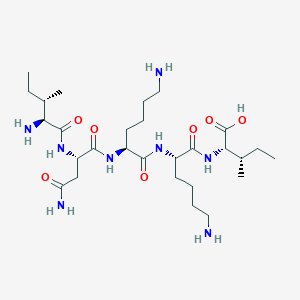
![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
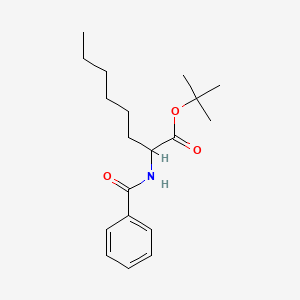
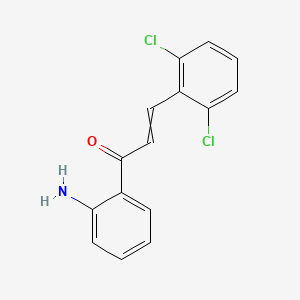
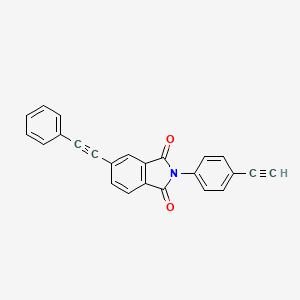
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
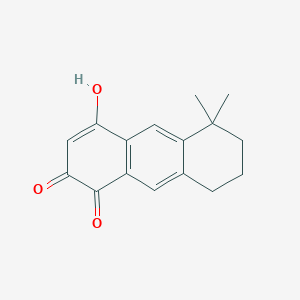
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
